molecular formula C63H118N18O14S B12102725 Myr-pep2m

Myr-pep2m

Cat. No.: B12102725
M. Wt: 1383.8 g/mol
InChI Key: WOHZPGNQJGMOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myr-pep2m, also known as myristoylated pep2m, is a cell-permeable peptide. It is a modified form of pep2m, where a myristoyl group is attached to the N-terminus of the peptide. This modification enhances the peptide’s ability to penetrate cell membranes. This compound is known for its ability to disrupt the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, which are involved in the regulation of AMPA receptor function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoylated pep2m involves the solid-phase peptide synthesis method. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The myristoyl group is introduced at the N-terminus of the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of myristoylated pep2m follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The purification process is also scaled up using preparative high-performance liquid chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Myr-pep2m primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions, specifically between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2 .

Common Reagents and Conditions: The synthesis of myristoylated pep2m involves standard peptide synthesis reagents such as protected amino acids, coupling reagents, and cleavage reagents. The myristoyl group is introduced using myristic acid or its derivatives .

Major Products Formed: The major product formed is the myristoylated pep2m peptide itself. There are no significant by-products as the synthesis process is highly specific and controlled .

Scientific Research Applications

Mechanism of Action

Myr-pep2m exerts its effects by disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2. This interaction is crucial for the regulation of AMPA receptor function, which plays a key role in synaptic transmission and plasticity. By inhibiting this interaction, myristoylated pep2m reduces postsynaptic currents and AMPA receptor surface expression, thereby modulating synaptic activity .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of myristoylated pep2m lies in its ability to penetrate cell membranes and disrupt specific protein-protein interactions. This makes it a valuable tool for studying synaptic plasticity and pain pathways, as well as for potential therapeutic applications .

Properties

Molecular Formula

C63H118N18O14S

Molecular Weight

1383.8 g/mol

IUPAC Name

5-amino-2-[2-[[4-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)

InChI Key

WOHZPGNQJGMOFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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